molecular formula C20H20N4O3S B2883755 N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide CAS No. 881437-73-6

N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide

Cat. No. B2883755
CAS RN: 881437-73-6
M. Wt: 396.47
InChI Key: HSKLRRTWCXTQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide is a novel compound that has been synthesized for scientific research applications. This compound has shown promising results in various studies, and its mechanism of action, biochemical and physiological effects, and future directions are being investigated.

Mechanism Of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to improve cognitive function and memory.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide in lab experiments include its ability to selectively target specific enzymes and signaling pathways, its low toxicity, and its potential use as a diagnostic tool. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research on N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential use in combination with other drugs. Additionally, its potential use in the treatment of other diseases such as diabetes and cardiovascular disease should be explored.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide involves the reaction of 4-ethoxyaniline with 4-bromo-2-chloroacetoacetate, followed by the reaction of the resulting intermediate with 6-benzyl-5-hydroxy-1,2,4-triazin-3-thiol. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide has been studied for its potential use in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-27-16-10-8-15(9-11-16)21-18(25)13-28-20-22-19(26)17(23-24-20)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKLRRTWCXTQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide

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